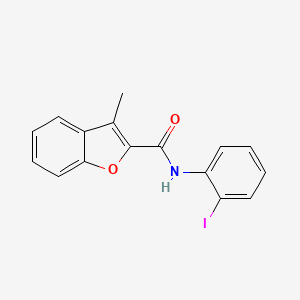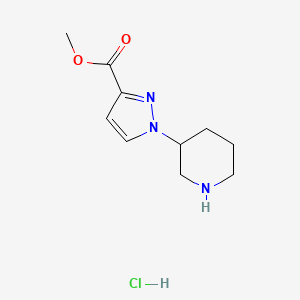
Benzofuran-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzofuran-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is quite complex. The benzofuran ring system itself is a common structural element that appears in a large number of medicinally important compounds .Chemical Reactions Analysis
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that they may undergo a variety of chemical reactions in biological systems.Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely. For example, some benzofuran derivatives are off-white solids that are soluble in ethanol .Scientific Research Applications
Synthetic Approaches and Characterization
Synthesis Techniques : A synthetic approach for a selective CB2 receptor agonist related to Benzofuran derivatives was detailed by Luo and Naguib (2012), involving palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reactions. This method highlights the compound's potential in vivo studies for optimizing CB2 receptor agonists (Luo & Naguib, 2012).
Novel Compound Synthesis : Abu-Hashem et al. (2020) synthesized novel compounds derived from Visnaginone and Khellinone, showcasing the versatility of Benzofuran derivatives in creating heterocyclic compounds with potential anti-inflammatory and analgesic properties (Abu-Hashem et al., 2020).
Biological Activity and Applications
Antimicrobial and Analgesic Agents : The synthesis of novel Benzodifuranyl derivatives revealed their potential as COX-1/COX-2 inhibitors, demonstrating significant analgesic and anti-inflammatory activities. These findings suggest the potential therapeutic applications of Benzofuran derivatives in pain management and inflammation control (Abu-Hashem et al., 2020).
Antimicrobial Activity : Koca et al. (2005) explored the antimicrobial properties of Benzofuran-2-yl derivatives, finding specific compounds with notable activity against Candida albicans, indicating the potential use of these derivatives in developing new antimicrobial agents (Koca et al., 2005).
Chemical Properties and Structural Analysis
- Structural Studies : Karthik et al. (2021) conducted detailed thermal, optical, etching, and structural studies on a Benzofuran derivative, providing insight into its stability, electronic properties, and potential applications in material science and pharmaceuticals (Karthik et al., 2021).
Future Directions
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-10-19(22-14(2)21-13)25-16-7-5-9-23(12-16)20(24)18-11-15-6-3-4-8-17(15)26-18/h3-4,6,8,10-11,16H,5,7,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYENSNARJBDEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
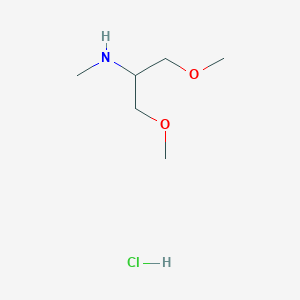
![4-benzyl-N-isobutyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2460538.png)
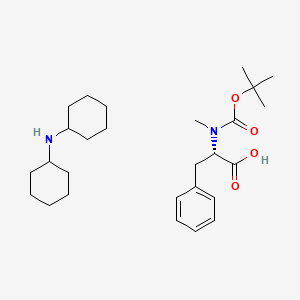
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2460542.png)
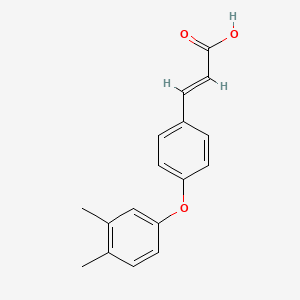
![5-Chloro-3-ethylbenzo[c]isoxazole](/img/structure/B2460546.png)
![[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride](/img/no-structure.png)
![2-Chloro-N-(7-phenylmethoxy-1,4-dioxaspiro[4.5]decan-8-yl)propanamide](/img/structure/B2460549.png)
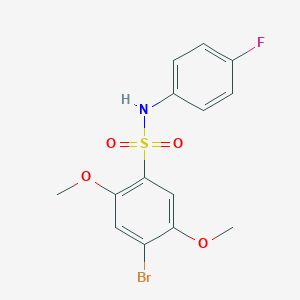
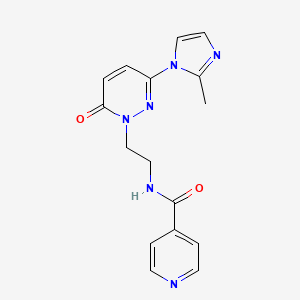
![5-((3-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2460555.png)

